molecular formula C16H11Cl2N3OS B402887 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide CAS No. 331818-35-0

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

Cat. No.: B402887
CAS No.: 331818-35-0
M. Wt: 364.2g/mol
InChI Key: UXOLSLSJJVXHCJ-UHFFFAOYSA-N
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Description

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is a synthetic small molecule featuring the 1,3,4-thiadiazole scaffold, a heterocyclic ring recognized for its significant potential in medicinal chemistry and anticancer agent development . The 1,3,4-thiadiazole core is a bioisostere of pyrimidine, a fundamental skeleton of nucleic acids, which grants compounds containing this moiety a strong ability to interact with critical biological targets such as enzymes and DNA . Furthermore, the mesoionic nature of the 1,3,4-thiadiazole ring confers excellent cell membrane permeability, facilitating strong interactions with biomolecules and enhancing the compound's bioavailability and in vivo efficacy . This compound is primarily investigated for its cytotoxic properties against a range of cancer cell lines. Research on analogous 1,3,4-thiadiazole derivatives has demonstrated potent antiproliferative effects in models of human leukemia (HL-60), colon adenocarcinoma (HCT-116), breast cancer (MCF-7), and lung carcinoma (A549) . The specific substitution pattern on the thiadiazole ring, particularly with dichlorophenyl and benzamide groups, is a common structural feature associated with high research activity in oncology, often linked to mechanisms such as the inhibition of tubulin polymerization or carbonic anhydrase isoforms . These interactions can disrupt essential processes in cancer cells, leading to cell cycle arrest and the induction of apoptosis (programmed cell death) . This product is intended for research applications only, strictly within laboratory settings. It is ideal for in vitro screening assays to evaluate cytotoxic activity, studies aimed at elucidating mechanisms of action, and as a key building block or intermediate in the synthesis of novel chemical entities for drug discovery. It is provided "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS/c1-9-3-2-4-10(7-9)14(22)19-16-21-20-15(23-16)12-6-5-11(17)8-13(12)18/h2-8H,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOLSLSJJVXHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with 2,4-Dichlorobenzoyl Chloride

A widely adopted method involves reacting thiosemicarbazide with 2,4-dichlorobenzoyl chloride under acidic conditions. This exothermic reaction proceeds via nucleophilic acyl substitution, followed by intramolecular cyclization to yield 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine.

Reaction Conditions

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran

  • Catalyst: Concentrated hydrochloric acid (1–2 equiv)

  • Temperature: 0–5°C (initial), then room temperature

  • Yield: 65–72% (reported for analogous bromo-thiadiazoles)

Mechanistic Insight
The reaction initiates with the attack of the thiosemicarbazide’s sulfur atom on the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride. Subsequent elimination of HCl and cyclization forms the thiadiazole ring, stabilized by aromatic conjugation.

Amidation for Side-Chain Incorporation

The 3-methylbenzamide moiety is introduced via amidation of the thiadiazole-2-amine intermediate. This step requires careful selection of coupling agents to minimize side reactions.

Carbodiimide-Mediated Amidation

N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are effective for activating 3-methylbenzoic acid, enabling coupling with the thiadiazole amine.

Typical Protocol

  • Activation: 3-Methylbenzoic acid (1.2 equiv) is treated with EDC (1.5 equiv) and HOBt (1.5 equiv) in acetonitrile at 25°C for 30 minutes.

  • Coupling: 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine (1.0 equiv) is added, and the mixture is stirred for 24 hours.

  • Work-Up: The solvent is evaporated, and the residue is partitioned between ethyl acetate and aqueous NaHCO₃. The organic layer is dried (Na₂SO₄) and concentrated.

Optimization Data

ParameterValueImpact on YieldSource
SolventAcetonitrileMaximizes activation efficiency
Reaction Time24 hoursEnsures >95% conversion
Temperature25°CPrevents HOBt degradation
BaseTriethylamineNeutralizes HCl byproducts

Yield: 58–63% (isolated after column chromatography)

Alternative Amidation Strategies

Schotten-Baumann Reaction

For large-scale synthesis, the Schotten-Baumann method offers simplicity by reacting 3-methylbenzoyl chloride directly with the thiadiazole amine in a biphasic system.

Procedure

  • Reagents: 3-Methylbenzoyl chloride (1.1 equiv), aqueous NaOH (10%), dichloromethane

  • Conditions: 0°C, vigorous stirring for 2 hours

  • Yield: 50–55% (lower due to hydrolysis side reactions)

Microwave-Assisted Amidation

Microwave irradiation (100°C, 300 W) reduces reaction time to 15 minutes but requires specialized equipment. Reported yields (60–65%) are comparable to conventional methods.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and coupling byproducts.

Purity Data

MethodPurity (%)Source
HPLC (C18 column)≥98.5
TLC (EtOAc/Hexane)Single spot

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.35 (m, 4H, Ar-H), 2.45 (s, 3H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch), 690 cm⁻¹ (C-S-C bend).

  • MS (ESI+): m/z 392.1 [M+H]⁺ (calc. 392.03).

Reaction Optimization Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve carbodiimide activation but may complicate purification. Acetonitrile balances reactivity and ease of removal.

Stoichiometry of Coupling Agents

Excess EDC (>1.5 equiv) leads to O-acylisourea formation, reducing yields. Stoichiometric HOBt suppresses this side reaction.

Temperature Control

Maintaining ≤25°C during amidation prevents racemization and HOBt degradation, critical for reproducibility.

Scalability and Industrial Considerations

Cost Analysis

ComponentCost per kg (USD)Source
2,4-Dichlorobenzoyl chloride120–150
EDC800–900
HOBt1,200–1,400

Recommendation: The Schotten-Baumann method is preferred for kilogram-scale production due to lower reagent costs, despite moderate yields.

Waste Management

  • Aqueous Waste: Neutralize with HCl before disposal to remove residual amines.

  • Organic Waste: Incinerate solvent mixtures (e.g., ethyl acetate/hexane) to recover energy .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, potentially converting it to a thioether.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers and amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C17H13Cl2N3OS
Molecular Weight : 378.3 g/mol
CAS Number : 392243-93-5

The compound features a thiadiazole ring substituted with a dichlorophenyl group, which is known to enhance biological activity. The presence of the methylbenzamide moiety contributes to its lipophilicity, potentially affecting its bioavailability.

Antimicrobial Activity

Research has demonstrated that compounds containing the thiadiazole moiety exhibit promising antimicrobial properties. For instance, derivatives of thiadiazole have been evaluated for their efficacy against various bacterial strains and fungi. The structural characteristics of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide suggest it may possess similar antimicrobial capabilities, warranting further investigation through in vitro studies .

Anticancer Potential

The anticancer properties of thiadiazole derivatives have been explored extensively. Studies indicate that certain thiadiazole compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This compound may be evaluated for its cytotoxic effects against specific cancer types such as breast and colon cancer . Molecular docking studies could provide insights into its mechanism of action as an anticancer agent.

Anti-inflammatory Properties

Recent molecular docking studies suggest that compounds similar to this compound may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Subsequent substitution reactions to introduce the dichlorophenyl and methylbenzamide groups.

These synthetic strategies are crucial for optimizing yield and purity for biological testing.

Case Study 1: Antimicrobial Evaluation

A study conducted on similar thiadiazole derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications on the thiadiazole ring could enhance activity levels .

CompoundActivity against E. coliActivity against S. aureus
Compound AInhibitory (MIC = 12 µg/mL)Inhibitory (MIC = 15 µg/mL)
This compoundTBDTBD

Case Study 2: Anticancer Screening

In vitro studies on related compounds demonstrated that certain derivatives exhibited IC50 values below 100 µM against MCF7 breast cancer cells. Further exploration into the structure-activity relationship could reveal how modifications impact efficacy .

CompoundIC50 (µM)Mechanism
Compound B45Apoptosis induction
This compoundTBDTBD

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can interact with metal ions, influencing enzyme activity. Additionally, the dichlorophenyl group can enhance binding affinity to specific receptors, modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Thiadiazole and related heterocycles are versatile scaffolds in medicinal and agrochemical research. Below is a comparative analysis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Weight Key Functional Groups Biological Activity
This compound 1,3,4-Thiadiazole 2,4-Dichlorophenyl, 3-methylbenzamide 364.25 Amide, Cl substituents Not specified (under study)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 1,3-Thiazole 5-Chloro, 2,4-difluorobenzamide - Amide, F/Cl substituents PFOR enzyme inhibition
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide 1,3,4-Thiadiazole 2-Methoxyphenyl, 2-methoxybenzamide - Methoxy groups Insecticidal, fungicidal
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide 1,3,4-Thiadiazole 2,4-Dichlorophenyl, carbamoyl, 2,6-difluorobenzamide - Carbamoyl, F substituents Not specified (structural study)
Tebuthiuron (N-[5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N’-dimethylurea) 1,3,4-Thiadiazole tert-Butyl, dimethylurea - Urea Herbicidal

Biological Activity

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies that highlight its efficacy against various cell lines.

  • Molecular Formula : C12H11Cl2N3OS
  • Molecular Weight : 316.206 g/mol
  • CAS Number : [insert CAS number if available]
  • Structure : The compound features a thiadiazole ring which is known for its diverse biological activities.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes or proteins involved in cellular processes. This can lead to:

  • Inhibition of cancer cell proliferation : The compound may interfere with nucleic acid synthesis or protein production.
  • Antimicrobial activity : It can disrupt microbial growth by targeting essential metabolic pathways.

Anticancer Activity

Numerous studies have documented the anticancer properties of thiadiazole derivatives, including this compound. For instance:

  • Cytotoxicity Against Cancer Cell Lines :
    • Studies have shown that compounds similar to this compound exhibit significant growth inhibition in various cancer cell lines such as:
      • A549 (lung cancer)
      • SK-MEL-2 (skin cancer)
      • HCT15 (colon cancer) .
    Cell LineIC50 (µg/mL)Reference
    A54910.5Alam et al.
    SK-MEL-24.27Alam et al.
    HCT1512.57Polkam et al.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiadiazole derivatives can possess notable activity against various pathogens:

  • Bacterial Inhibition : Effective against strains such as Escherichia coli and Staphylococcus aureus.
  • Fungal Activity : Demonstrated antifungal properties against common fungal pathogens .

Case Studies and Research Findings

  • Study on Thiadiazole Derivatives :
    • A review highlighted that many thiadiazole derivatives show promising anticancer activity with low toxicity to normal cells. This suggests a favorable therapeutic index for compounds like this compound .
  • Synthesis and Evaluation :
    • The synthesis of this compound typically involves reactions between thiadiazole intermediates and substituted benzamides under controlled conditions to enhance yield and purity .

Q & A

Q. What are the optimized synthetic routes for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide, and how do reaction conditions influence yield?

Answer: The synthesis involves constructing the 1,3,4-thiadiazole ring followed by coupling with the benzamide moiety. A common method (derived from similar thiadiazole derivatives) includes:

  • Step 1: Condensation of substituted thiosemicarbazides with carboxylic acids or derivatives (e.g., POCl₃-mediated cyclization at 90°C under reflux for 3 hours) .
  • Step 2: Amidation using 3-methylbenzoyl chloride under basic conditions (e.g., pyridine or triethylamine in dichloromethane) .
    Critical parameters:
  • Temperature: Excess heat (>100°C) may degrade sensitive intermediates.
  • pH: Adjusting to pH 8–9 with ammonia precipitates the product .
  • Solvent choice: Polar aprotic solvents (e.g., DMF) improve solubility during recrystallization .
    Yield optimization: Reported yields for analogous thiadiazoles range from 60–85%, with impurities managed via TLC monitoring and column chromatography .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks for the dichlorophenyl (δ 7.2–7.8 ppm), thiadiazole (δ 8.1–8.5 ppm), and methylbenzamide (δ 2.4 ppm for CH₃) .
  • Mass Spectrometry (MS): ESI-MS typically shows [M+H]⁺ at m/z ~407 (C₁₆H₁₁Cl₂N₃OS) .
  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (70:30) resolve impurities, retention time ~12–14 minutes .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is used for refinement?

Answer: Crystallographic workflow:

Data collection: Use MoKα radiation (λ = 0.71073 Å) on a single crystal (0.3 × 0.2 × 0.2 mm) at 293 K .

Structure solution: Direct methods in SHELXS-97 locate heavy atoms (Cl, S) .

Refinement: SHELXL-97 refines anisotropic displacement parameters and hydrogen bonding (riding model for H-atoms) .
Key findings for analogous structures:

  • Dihedral angles: Thiadiazole and dichlorophenyl rings form angles of ~24–49°, influencing packing .
  • Hydrogen bonds: Intramolecular N–H⋯O bonds stabilize planar conformations (e.g., six-membered rings with 0.009 Å deviation) .

Q. Table 1: Crystallographic Data (Example)

ParameterValueSource
Space groupP21/c
a, b, c (Å)8.160, 7.610, 27.102
β (°)92.42
R factor0.044

Q. How do structural modifications (e.g., substituents on the benzamide or thiadiazole) affect bioactivity?

Answer:

  • Dichlorophenyl group: Enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., PFOR inhibition in anaerobic organisms) .
  • Methyl group (3-position): Reduces steric hindrance compared to bulkier substituents, improving target affinity .
  • Thiadiazole ring: Electrophilic C2 and C5 positions enable covalent interactions with nucleophilic residues (e.g., cysteine in enzymes) .
    Case study: Replacement of 3-methyl with trifluoromethyl (CF₃) in similar compounds increased anticancer activity (IC₅₀ from 12 µM to 4 µM) .

Q. What experimental models are used to evaluate its biological activity, and how are contradictions in data addressed?

Answer:

  • Antimicrobial assays: Broth microdilution (MIC) against S. aureus and E. coli .
  • Anticancer studies: MTT assays on HeLa or MCF-7 cells, with IC₅₀ values cross-validated via flow cytometry .
    Addressing contradictions:
  • Solubility issues: Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolic stability: Compare results from hepatic microsome assays (e.g., human vs. murine) to explain species-specific discrepancies .

Q. What are the computational approaches for predicting reactivity and binding modes?

Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking (AutoDock Vina): Simulates binding to targets (e.g., EGFR kinase) with RMSD <2.0 Å validation .
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. Methodological Notes

  • Key software: SHELX (crystallography), Gaussian (DFT), and AutoDock (docking).

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